molecular formula C41H42FN5O7 B8144907 N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide

N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide

Cat. No.: B8144907
M. Wt: 735.8 g/mol
InChI Key: ZOEILZXFYPPMTR-SSEXGKCCSA-N
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Description

DS-1205b (free base) is a potent and selective inhibitor of AXL kinase, a receptor tyrosine kinase involved in various cellular processes, including cell survival, proliferation, and migration. The compound has shown significant potential in inhibiting cell migration and tumor growth, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-1205b (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .

Industrial Production Methods

Industrial production of DS-1205b (free base) follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

DS-1205b (free base) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

DS-1205b (free base) has a wide range of scientific research applications, including:

Mechanism of Action

DS-1205b (free base) exerts its effects by selectively inhibiting AXL kinase, which plays a crucial role in signal transduction in malignant cells. The compound binds to the active site of AXL kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and migration, ultimately leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DS-1205b (free base)

DS-1205b (free base) stands out due to its high selectivity and potency in inhibiting AXL kinase. Its ability to inhibit cell migration and tumor growth with minimal off-target effects makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEILZXFYPPMTR-SSEXGKCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OC[C@H]6COCCO6)OC)N)F)CC7CCOCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42FN5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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